Cyclofoxy

Description

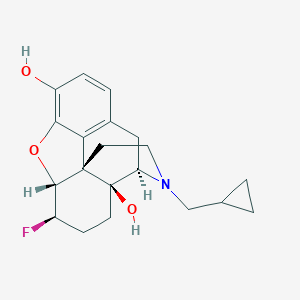

Structure

3D Structure

Properties

CAS No. |

103223-57-0 |

|---|---|

Molecular Formula |

C20H24FNO3 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-7-fluoro-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C20H24FNO3/c21-13-5-6-20(24)15-9-12-3-4-14(23)17-16(12)19(20,18(13)25-17)7-8-22(15)10-11-1-2-11/h3-4,11,13,15,18,23-24H,1-2,5-10H2/t13-,15-,18+,19+,20-/m1/s1 |

InChI Key |

PFHGRTXJSIKXPW-GNUVVZJLSA-N |

SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1F)OC5=C(C=C4)O)O |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)F |

Other CAS No. |

103223-57-0 |

Synonyms |

17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-fluoromorphinan 6-deoxy-6-fluoronaltrexone 6-deoxy-6-fluoronaltrexone hydrochloride, (5alpha,6beta)-isomer 6-deoxy-6-fluoronaltrexone, (5beta,6alpha,9alpha,13alpha,14alpha)-isomer 6-desoxy-6-fluoronaltrexone cyclofoxy |

Origin of Product |

United States |

Synthetic Methodologies and Radiochemistry of Cyclofoxy

Precursor Synthesis and Derivatization Strategies

Cyclofoxy is structurally derived from naltrexone (B1662487), an opioid antagonist. nih.gov The synthetic pathway for fluorinated morphinan (B1239233) derivatives, including Cyclofoxy, typically commences with the poppy alkaloid thebaine (PubChem CID: 5324289). uni.lu Thebaine is chemically transformed into 14-hydroxycodeinone (PubChem CID: 839082). uni.lu Subsequent synthetic manipulations of the C-ring of the 14-hydroxycodeinone scaffold are necessary to introduce the 6β-fluoro group, which is characteristic of Cyclofoxy. uni.lu

Derivatization strategies for precursors often involve the introduction of suitable leaving groups, such as tosylates, at the position intended for radiofluorination. This prepares the molecule for subsequent nucleophilic substitution reactions with the desired radioisotope. For instance, in the synthesis of related opioid radiotracers, a protected hydroxyl group (e.g., trityl-protected) is often present on the precursor to facilitate selective radiolabeling at another site, followed by deprotection. mdpi.commdpi.com

Radiolabeling Approaches for [18F]Cyclofoxy and [11C]Cyclofoxy

Both fluorine-18 (B77423) ([18F]) and carbon-11 (B1219553) ([11C]) isotopes have been utilized to radiolabel Cyclofoxy, enabling its use as a radioligand for PET imaging of opioid receptors. uni.luuky.edu

The incorporation of fluorine-18 into Cyclofoxy, yielding [18F]Cyclofoxy ([18F]FcyF), predominantly relies on nucleophilic radiofluorination. This method involves the displacement of a leaving group (e.g., tosylate, mesylate, nosylate) on a precursor molecule by cyclotron-produced [18F]fluoride. wikipedia.orgmdpi.comnih.gov

Typical reaction conditions involve the use of azeotropically dried [18F]KF/Kryptofix[2.2.2] (K222) complex in an anhydrous organic solvent, such as acetonitrile (B52724) (CH3CN) or dimethylformamide (DMF). wikipedia.orgmdpi.com The reaction is usually carried out at elevated temperatures, often ranging from 80 °C to 100 °C, to facilitate the nucleophilic substitution. wikipedia.orgmdpi.com Following the radiofluorination, a deprotection step is often required to yield the final radiotracer. mdpi.comsnmjournals.org

While specific radiochemical yields for [18F]Cyclofoxy were not explicitly detailed in the provided search results, similar radiotracers, such as 6-O-(2-[18F]fluoroethyl)-6-O-desmethyl-diprenorphine ([18F]FE-DPN), have reported decay-corrected radiochemical yields of approximately 44.5% ± 10.6% with high radiochemical purity (>99%) and molar activities of 32.2 ± 11.8 GBq/μmol within a synthesis time of 60-65 minutes. mdpi.com Another related compound, [18F]FE-PEO, was obtained with a yield of 28% ± 15% and radiochemical purity greater than 97% in 90 minutes. snmjournals.org

Table 1: Representative Fluorination Conditions and Yields for Related Opioid Radiotracers

| Radiotracer | Precursor Type | Radiolabeling Agent | Conditions | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/μmol) | Synthesis Time (min) | Reference |

| [18F]FE-DPN | Tosylate | [18F]Fluoride/K222 | CH3CN, 100 °C, 12 min (fluorination); 1M HCl, 80 °C, 12 min (deprotection) | 44.5 ± 10.6% | >99% | 32.2 ± 11.8 | 60-65 | mdpi.com |

| [18F]FE-PEO | Tosylate | [18F]Fluoride | Direct nucleophilic radiofluorination | 28% ± 15% | >97% | 52-224 (MBq/nmol) | 90 | snmjournals.org |

Carbon-11 labeling of Cyclofoxy, yielding [11C]Cyclofoxy ([11C]cyF), utilizes cyclotron-produced primary precursors such as [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4). suprabank.org

The most prevalent method for introducing carbon-11 is heteroatom methylation, involving the reaction of a suitable precursor with [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). mdpi.comsuprabank.orgnih.govbiorxiv.org This technique is broadly applied for O-, N-, or S-methylation reactions. nih.gov Reactions are typically conducted in organic solvents like DMF or acetonitrile, often in the presence of a base, and are optimized for speed due to the short half-life of carbon-11 (20.34 minutes). mdpi.comsuprabank.org

Beyond methylation, other carbon-11 labeling methodologies include:

Direct formation of [11C]-labeled carbonyl groups through the fixation of [11C]CO2, often catalyzed by organic bases. mdpi.comsuprabank.orgnih.govmdpi.com

Low-pressure [11C]-carbonylation techniques that utilize soluble xenon gas to effectively transfer and react [11C]carbon monoxide. mdpi.comsuprabank.orgnih.gov

The use of [11C]cyanide as a labeling agent, followed by hydrolysis, has also been employed for the synthesis of certain [11C]-labeled radiotracers, such as [11C]LY2459989. snmjournals.org

Radiochemical yields for [11C]-labeled opioid tracers can vary. For example, [11C]diprenorphine ([11C]DPN) synthesis has been reported with a 10% radiochemical yield. mdpi.com More efficient methods, such as the [11C]methyl triflate mediated methylation of carbamino adducts for [11C]GR103545, have achieved yields between 64% and 91%. mdpi.com For [11C]LY2795050, an average yield of 12% with greater than 99% radiochemical purity was reported. researchgate.netsnmjournals.org

Fluorination Methods

Synthesis of Non-Radiolabeled Cyclofoxy for Research Purposes

The synthesis of non-radiolabeled Cyclofoxy is essential for various research applications, including in vitro binding assays, pharmacological characterization, and as a reference standard for quality control of radiotracers. mdpi.comresearchgate.net Given that Cyclofoxy is a fluorinated derivative of naltrexone, its non-radioactive synthesis follows similar organic chemistry pathways as its radiolabeled counterparts, but utilizes stable fluorine (19F) instead of radioactive fluorine-18.

The general approach involves the chemical transformation of thebaine to 14-hydroxycodeinone, followed by specific synthetic steps to introduce the stable 6β-fluoro group. uni.lu Nucleophilic fluorination methods, employing commercially available fluorinating agents such as Deoxofluor, DAST, or XtalFluor reagents, can be utilized for the exchange of a hydroxyl group for a stable fluorine atom. nih.gov These reactions are typically performed in suitable organic solvents like dichloromethane. nih.gov

Structural Modifications and Analog Synthesis for Research Probes

Structural modifications and the synthesis of analogs are fundamental aspects of chemical research, aiming to optimize the pharmacological properties of compounds like Cyclofoxy, including their binding affinity, selectivity for specific receptor subtypes, and pharmacokinetic profiles. nih.govchemrxiv.orgmdpi.comfrontiersin.org

Cyclofoxy itself represents a successful structural modification of naltrexone, where the introduction of a fluorine atom at the 6-position significantly influences its interaction with opioid receptors. nih.gov Research in this area often explores:

Isotopic Variations : Beyond [18F] and [11C] labeling for PET, other isotopes like tritium (B154650) ([3H]) have been used for in vitro binding studies, as seen with [3H]Cyclofoxy. nih.gov

Substituent Alterations : Modifying existing functional groups or introducing new ones can lead to analogs with altered properties. For instance, the N-cyclopropylmethyl group in naltrexone and Cyclofoxy is a key structural feature. nih.govnih.gov

Stereochemical Variations : The stereochemistry at specific positions can profoundly impact biological activity. The exploration of epimeric 6-alpha and 6-beta iodo-morphinans as potential opioid ligands highlights the importance of precise stereochemical control in analog synthesis. nih.gov

The ultimate goal of such analog synthesis is to develop novel research probes with enhanced characteristics, such as improved subtype selectivity for specific opioid receptors (e.g., μ, δ, or κ), or to switch between agonist and antagonist profiles, thereby providing more refined tools for studying the complex opioid system in biological research. rug.nlacs.org

In Vitro Pharmacological Characterization of Cyclofoxy

Opioid Receptor Binding Affinity and Dissociation Constants

Cyclofoxy demonstrates varying affinities across different opioid receptor subtypes, acting as an antagonist with particular affinity for the mu (μ) and kappa (κ) subtypes. metabolomicsworkbench.orgelyssabmargolis.com

Determination of Ki and Kd Values for Opioid Receptor Subtypes (μ, δ, κ)

In vitro studies have determined the inhibition constants (Ki) for (-)-Cyclofoxy across the major opioid receptor subtypes. It exhibits the highest affinity for mu (μ) binding sites with a Ki of 2.62 nM. Its affinity for kappa (κ) binding sites is also notable, with a Ki of 9.3 nM. For delta (δ) binding sites, (-)-Cyclofoxy shows a considerably lower affinity, characterized by a Ki of 89 nM. wikipedia.orgtdin.ca

Dissociation constants (Kd) for Cyclofoxy have also been established. In rat brain membranes, [³H]Cyclofoxy was found to have a Kd of 0.8 nM for mu and kappa2 receptors. wikipedia.org In vivo investigations in rat brain using ³H-Cyclofoxy reported opioid receptor dissociation constants (Kd) ranging from 2.1 to 5.2 nM across different brain structures. elyssabmargolis.com Furthermore, equilibrium studies in conscious rats estimated regional Kd values for Cyclofoxy between 1.4 and 2.9 nM. wikipedia.org

Table 1: Binding Affinity (Ki) and Dissociation (Kd) Constants for (-)-Cyclofoxy

| Parameter | Opioid Receptor Subtype (Source) | Value (nM) | Reference |

| Ki | μ-opioid receptor (in vitro) | 2.62 | wikipedia.orgtdin.ca |

| Ki | κ-opioid receptor (in vitro) | 9.3 | wikipedia.orgtdin.ca |

| Ki | δ-opioid receptor (in vitro) | 89 | wikipedia.orgtdin.ca |

| Kd | μ and κ2 receptors (rat brain membranes) | 0.8 | wikipedia.org |

| Kd | Opioid receptors (rat brain in vivo) | 2.1-5.2 | elyssabmargolis.com |

| Kd | Opioid receptors (rat brain equilibrium) | 1.4-2.9 | wikipedia.org |

Influence of Allosteric Modulators on Binding

Allosteric modulation is a mechanism by which ligands bind to a site on a receptor distinct from the orthosteric site, thereby influencing the binding affinity and/or efficacy of orthosteric ligands. While allosteric modulation is a recognized phenomenon for opioid receptors, with examples such as cannabidiol (B1668261) acting as a negative allosteric modulator of mu- and delta-opioid receptor agonist binding, specific detailed research findings on the direct influence of allosteric modulators on Cyclofoxy's binding characteristics were not extensively detailed in the provided literature. wikipedia.orgciteab.comcenmed.com

Opioid Receptor Subtype Selectivity Profiling

Cyclofoxy exhibits a distinct selectivity profile among opioid receptor subtypes, which is critical for its application in receptor imaging and pharmacological studies.

Comparison of (-)-Cyclofoxy, (+)-Cyclofoxy, and Related Ligands

The pharmacological activity of Cyclofoxy is stereospecific. The (-)-enantiomer of Cyclofoxy is the active form that binds to opioid receptors. In contrast, the (+)-enantiomer of Cyclofoxy does not inhibit opioid receptor binding even at concentrations exceeding 10 µM. This lack of binding makes (+)-Cyclofoxy valuable for estimating "non-specific binding" in positron emission tomography (PET) studies. ontosight.aiwikipedia.orgwikipedia.orgtdin.caaliyahealthgroup.com

When compared to other opioid ligands, Cyclofoxy demonstrates a different selectivity profile. For instance, norbinaltorphimine (B1679850) (nor-BNI) is known as a selective kappa opioid receptor antagonist, exhibiting its highest affinity for kappa binding sites (Ki = 1.8 nM) and being significantly less potent (27- to 29-fold) at mu and delta binding sites. wikipedia.orgtdin.ca In contrast, (-)-Cyclofoxy shows its highest affinity for mu binding sites, followed by kappa, and then delta, indicating a broader, yet preferential, binding profile compared to highly selective ligands like nor-BNI. wikipedia.orgtdin.ca

Discrimination Between Opioid Receptor Subtypes

Cyclofoxy is characterized as an opioid antagonist with affinity for both mu and kappa subtypes. elyssabmargolis.com Its ability to discriminate between opioid receptor subtypes is evident from its differential Ki values: 2.62 nM for mu, 9.3 nM for kappa, and 89 nM for delta. This profile indicates a clear preference for mu receptors over kappa receptors, and a substantially lower affinity for delta receptors, allowing for their discrimination in binding assays. metabolomicsworkbench.orgwikipedia.orgtdin.ca

Ligand-Receptor Interaction Dynamics in Cellular Models

The interaction of Cyclofoxy with opioid receptors involves dynamic processes that extend beyond simple binding affinity, encompassing association, dissociation, and receptor trafficking within cellular environments.

Kinetic analyses of ³H-Cyclofoxy in rat brain in vivo have provided insights into its interaction dynamics. The receptor dissociation rate constants (koff) in the cerebrum were found to range from 0.16 to 0.23 min⁻¹, indicating a relatively high dissociation rate that allows for equilibrium conditions to be achieved within a reasonable timeframe for in vivo imaging. elyssabmargolis.com The brain vascular permeability-surface area product (PS) for Cyclofoxy was estimated to be between 1.3 and 3.4 ml/min/g. elyssabmargolis.com

Studies on Receptor Uncoupling and Internalization Mechanisms

Opioid receptors, as G-protein coupled receptors (GPCRs), undergo dynamic regulatory processes, including desensitization and internalization, in response to agonist activation nih.govharvard.edu. These mechanisms are crucial for modulating cellular signaling and preventing overstimulation.

The initial phase of receptor desensitization following agonist exposure involves the phosphorylation of receptors by various kinases, such as protein kinase A (PKA) and G-protein receptor kinases (GRKs) harvard.edumdpi.comresearchgate.net. This phosphorylation leads to the uncoupling of the receptor from its associated G-proteins, thereby terminating or attenuating downstream signaling mdpi.comresearchgate.net. Specifically, GRK recruitment to the phosphorylated receptor facilitates the binding of β-arrestin nih.govmdpi.com.

Once β-arrestin binds, it directs the receptor towards clathrin-coated pits, initiating the process of receptor internalization (endocytosis) nih.govplos.org. This internalization, triggered by agonist-induced conformational changes and subsequent receptor phosphorylation, can occur relatively rapidly, often within minutes of agonist exposure harvard.eduplos.org. The process of receptor internalization serves to remove activated receptors from the cell surface, contributing to the desensitization of the cellular response nih.govharvard.edu.

Receptor Recycling and Degradation Pathways

Following internalization, opioid receptors, like other GPCRs, are sorted into distinct intracellular pathways: either recycling back to the plasma membrane or being targeted for degradation nih.govplos.orgcytochemistry.net.

Receptor Recycling: Internalized receptors can be dephosphorylated and subsequently recycled back to the cell surface, allowing for the re-sensitization of the cellular response nih.govmdpi.comcytochemistry.net. This recycling process typically involves the sorting of receptors from early endosomes, which are characterized by a lower pH (approximately 5.9-6.0) that can facilitate the dissociation of the ligand from the receptor cytochemistry.net. Vesicles containing the receptors then bud off from the early endosomes and traffic back to the plasma membrane, where they fuse and re-express the receptors on the cell surface, making them available for further ligand binding and signaling cytochemistry.net.

Receptor Degradation: Alternatively, internalized receptors can be routed to lysosomes for degradation, a process that leads to receptor downregulation nih.govmdpi.comcytochemistry.net. This degradative pathway is often promoted by chronic or high-concentration agonist stimulation, leading to a sustained reduction in the number of receptors available on the cell surface mdpi.com. Late endosomes, which eventually mature into lysosomes, play a key role in this process, acquiring digestive enzymes and functioning as degradative bodies cytochemistry.net. The specific intracellular sorting of internalized receptors (towards recycling or degradation) can be influenced by the nature of the stimulus nih.gov.

Detailed Research Findings: While general mechanisms of opioid receptor trafficking are well-documented, specific detailed findings on Cyclofoxy's direct influence on the rates or mechanisms of uncoupling, internalization, recycling, or degradation are limited in the provided search results. However, its binding affinity to opioid receptors, which are subject to these processes, has been characterized. For instance, saturation binding PET studies with [18F]Cyclofoxy (a radiolabeled form of Cyclofoxy) in awake rats indicated an apparent affinity (KD) of 2 nM mdpi.com. The maximum binding capacity (Bmax) varied across brain regions, ranging from 15 pmol/g in white matter to 74 pmol/g in the striatum, consistent with in vitro observations mdpi.com.

Table 1: Apparent Binding Affinity of [18F]Cyclofoxy

| Compound | Receptor Type | Apparent Affinity (KD) | Bmax (pmol/g) | Reference |

| [18F]Cyclofoxy | Opioid | 2 nM | 15 (white matter) | mdpi.com |

| 74 (striatum) | mdpi.com |

In Vivo Neuropharmacological Studies of Cyclofoxy in Animal Models

Methodologies for In Vivo Receptor Binding Analysis

The assessment of in vivo receptor binding for compounds like Cyclofoxy relies on sophisticated methodologies, primarily involving autoradiography and Positron Emission Tomography (PET) imaging. These techniques enable the visualization and quantification of radiolabeled Cyclofoxy's distribution and binding to opioid receptors within brain tissues.

Autoradiography Techniques

Autoradiography has been employed to examine the distribution and binding of radiolabeled Cyclofoxy. Studies using [³H]Cyclofoxy have demonstrated its ability to label mu (μ) and kappa (κ) opiate binding sites in vitro through quantitative ligand binding methods like "binding surface analysis" and site-directed alkylating agents nih.gov. Similar results were observed when using [³H]naloxone nih.gov. Furthermore, in vivo administration of [³H]Cyclofoxy also labeled mu and kappa binding sites nih.gov. Ex vivo autoradiography studies have shown that [³H]Cyclofoxy can label the pituitary gland nih.gov.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a pivotal non-invasive imaging technique used to quantify opioid receptor binding in living subjects, including humans and animal models nih.govrug.nlmdpi.comnih.govbiorxiv.orgcapes.gov.brsnmjournals.orgnih.govscielo.brscielo.br. [¹⁸F]Cyclofoxy ([¹⁸F]CF) has been specifically utilized in PET studies to image opioid receptors nih.govmdpi.comcapes.gov.brsnmjournals.orgnih.gov.

In baboon studies using [¹⁸F]Cyclofoxy, initial uptake was found to be dependent on blood flow capes.gov.brnih.gov. Later uptake patterns revealed the highest binding in regions such as the caudate nuclei, amygdala, thalamus, and brainstem, with the least accumulation observed in the cerebellum capes.gov.brnih.gov. By 60 minutes post-injection, the regional brain radioactivity cleared at a rate consistent with metabolite-corrected plasma, indicating that transient equilibrium was achieved capes.gov.brnih.gov.

[¹⁸F]Cyclofoxy, initially introduced as 3-O-acetyl-[¹⁸F]cyclofoxy, is an opioid antagonist radiotracer mdpi.comsnmjournals.org. Saturation binding PET studies in awake rats using [¹⁸F]Cyclofoxy indicated a single binding site with an apparent affinity (Kᵢ) of 2 nM and a maximum receptor density (Bmax) ranging from 15 pmol/g in white matter to 74 pmol/g in the striatum mdpi.com. These in vivo findings closely matched corresponding in vitro results mdpi.com.

Pharmacokinetic Modeling and Transport Across the Blood-Brain Barrier

Understanding the pharmacokinetics of Cyclofoxy, particularly its transport across the blood-brain barrier (BBB), is crucial for interpreting in vivo receptor binding data. The BBB significantly regulates the passage of compounds into the brain, influencing their availability at target receptor sites nih.govdiva-portal.org.

Kinetic Analysis of Transport and Receptor Binding

Kinetic analysis of ³H-Cyclofoxy in rat brain in vivo has provided detailed insights into its transport and opioid receptor binding nih.govturkupetcentre.net. A physiologically based model and a classical compartmental pharmacokinetic model were compared, yielding essentially similar estimates for nonspecific tissue binding and specific binding to a single opiate receptor site nih.gov.

Key kinetic parameters derived from these studies include:

Dissociation Constant (KD): In vivo estimates for the opioid receptor dissociation constant were consistent across different brain structures, ranging from 2.1 to 5.2 nM nih.gov.

Apparent Receptor Density (Bmax): The apparent receptor density varied significantly between brain regions, from 1 pmol/g in the cerebellum to 78 pmol/g in the thalamus nih.gov.

Nonspecific Binding Equilibrium Constant (Keq): This constant showed modest variation across different brain structures, typically ranging from 3 to 9 nih.gov.

Binding Potential (BP): The binding potential exhibited a much broader range, from 0.6 to 32 nih.gov.

Brain Vascular Permeability-Surface Area Product (PS): For (-)-Cyclofoxy, PS values ranged from 1.3 to 3.4 mL/(min·g), indicating sufficiently high permeability to achieve equilibrium conditions within a reasonable timeframe nih.gov.

Influx Clearance (K1): Across the BBB, K1 for Cyclofoxy enantiomers ranged from 0.46 to 0.91 mL/(min·g) nih.gov.

Tissue Extraction Fraction (E): This was found to be between 0.6 and 0.7 for both enantiomers nih.gov.

The receptor dissociation rate constants in the cerebrum (k₄ = 0.08-0.16 min⁻¹; kₒff = 0.16-0.23 min⁻¹) were also sufficiently high for equilibrium to be achieved rapidly nih.gov.

Table 1: In Vivo Kinetic Parameters of Cyclofoxy in Rat Brain

| Parameter | Range (Value) | Unit | Brain Regions | Source |

| Opioid Receptor Dissociation Constant (KD) | 2.1 - 5.2 | nM | Different brain structures | nih.gov |

| Apparent Receptor Density (Bmax) | 1 (cerebellum) - 78 (thalamus) | pmol/g of brain | Cerebellum, Thalamus | nih.gov |

| Nonspecific Binding Equilibrium Constant (Keq) | 3 - 9 | - | Different brain structures | nih.gov |

| Binding Potential (BP) | 0.6 - 32 | - | - | nih.gov |

| Brain Vascular Permeability-Surface Area Product (PS) | 1.3 - 3.4 | mL/(min·g) | - | nih.gov |

| Influx Clearance (K1) | 0.46 - 0.91 | mL/(min·g) | Different brain regions | nih.gov |

| Tissue Extraction Fraction (E) | 0.6 - 0.7 | - | - | nih.gov |

| Receptor Dissociation Rate Constant (k₄) | 0.08 - 0.16 | min⁻¹ | Cerebrum | nih.gov |

| Receptor Dissociation Rate Constant (kₒff) | 0.16 - 0.23 | min⁻¹ | Cerebrum | nih.gov |

Compartmental Modeling Approaches (e.g., Two-Tissue, Three-Tissue Models)

Compartmental modeling is a fundamental approach for analyzing dynamic PET data and quantifying biomedical functions researchgate.net. These models represent the tracer's behavior within the living organism using interconnected "compartments," each representing a homogeneous pool of the tracer radiologykey.com. The transport and binding rates between these compartments are described by first-order rate constants researchgate.netradiologykey.com.

For Cyclofoxy, compartmental modeling methods have been applied to time-activity curves from brain tissue and metabolite-corrected plasma nih.govcapes.gov.brnih.gov. While individual rate constants may sometimes be estimated with poor precision, the total volume of distribution (Vₜ), which represents the ratio of tissue radioactivity to metabolite-corrected plasma at equilibrium, can be reliably determined capes.gov.brnih.gov.

Common compartmental models include:

Two-Tissue Compartment Model: This model typically consists of plasma, a free ligand compartment in tissue (often combined with non-specific binding), and a specific binding compartment, characterized by four rate constants (K₁, k₂, k₃, k₄) researchgate.net. For many neuroreceptor radioligands, a rapid equilibrium between the non-specific binding and free compartments can be assumed, making the two-tissue compartment model sufficient to interpret ligand kinetics .

Three-Tissue Compartment Model: This more complex model includes components for plasma, free ligand in tissue, specific binding, and non-specific binding, described by six rate constants (K₁, k₂, k₃, k₄, k₅, k₆) researchgate.netradiologykey.com. A four-compartmental model (equivalent to a three-tissue model with a blood volume correction) has been found to best fit regional data in brain studies with arterial input functions turkupetcentre.net.

In the context of [¹⁸F]Cyclofoxy PET studies, an infusion protocol consisting of a bolus plus continuous infusion (B/I) has been designed and applied to measure Vₜ accurately capes.gov.brnih.govpmod.compmod.com. This approach can produce accurate receptor measurements and has the potential to shorten scan times and simplify data acquisition and processing capes.gov.brnih.gov.

Quantitative Assessment of Opioid Receptors in Brain Regions

Quantitative assessment of opioid receptors using Cyclofoxy in animal models provides crucial insights into receptor characteristics such as affinity and density. These parameters are fundamental for understanding the pharmacological profile of opioid systems in various brain regions.

Estimation of Receptor Dissociation Constants (KD) In Vivo

The in vivo estimation of receptor dissociation constants (KD) for opioid receptors using Cyclofoxy has revealed consistent affinity across different brain structures. Studies in rats have reported KD values for Cyclofoxy ranging from 2.1 to 5.2 nM. nih.govscience.gov Another investigation further refined these estimates, finding regional KD values between 1.4 and 2.9 nM. nih.gov The relatively rapid dissociation of Cyclofoxy from its receptor targets facilitates the execution of equilibrium and nonlinear (saturation) kinetic studies in vivo, which are essential for independently determining both KD and regional receptor density.

Table 1: In Vivo Receptor Dissociation Constants (KD) for Cyclofoxy in Rat Brain

| Parameter | Range (nM) | Animal Model | Reference |

| KD | 2.1 - 5.2 | Rat | nih.govscience.gov |

| KD | 1.4 - 2.9 | Rat | nih.gov |

Determination of Apparent Receptor Density (Bmax) In Vivo

The apparent receptor density (Bmax) of opioid receptors, as determined in vivo with Cyclofoxy, exhibits considerable variation across different brain regions. For instance, Bmax values have been observed to range from as low as 1 pmol/g in the cerebellum to as high as 78 pmol/g in the thalamus of rats. nih.govscience.gov Other studies have reported Bmax values spanning 15 to 74 pmol/g of tissue. nih.gov Saturation binding positron emission tomography (PET) studies utilizing [18F]FcyF in awake rats identified a single binding site, with Bmax values ranging from 15 pmol/g in white matter to 74 pmol/g in the striatum, findings that closely align with in vitro measurements. mdpi.com A notable methodological advancement involves the simultaneous administration of receptor-active 18F-Cyclofoxy and receptor-inactive 3H-Cyclofoxy enantiomers. This approach allows for the accurate measurement of receptor-bound Cyclofoxy concentration and enables the estimation of Bmax from a single study in a single animal. nih.gov

Table 2: In Vivo Apparent Receptor Density (Bmax) for Cyclofoxy in Rat Brain

| Parameter | Range (pmol/g of brain/tissue) | Animal Model | Brain Regions | Reference |

| Bmax | 1 (cerebellum) - 78 (thalamus) | Rat | Cerebellum, Thalamus | nih.govscience.gov |

| Bmax | 15 - 74 | Rat | Various brain regions | nih.gov |

| Bmax | 15 (white matter) - 74 (striatum) | Rat | White matter, Striatum | mdpi.com |

Calculation of Binding Potential (BPND) and Total Volume of Distribution (VT)

The binding potential (BP) of Cyclofoxy in animal brains has been reported to vary widely, from 0.6 to 32. nih.govscience.gov In quantitative imaging, binding potential is fundamentally defined as the ratio of the apparent receptor density (Bmax) to the dissociation constant (KD), i.e., BP = Bmax/KD. turkupetcentre.net The non-displaceable binding potential (BPND) specifically represents the ratio of specific binding to non-displaceable uptake. It can be calculated using the formula: BPND = (VT ROI – VT CER)/VT CER, where VT ROI is the total volume of distribution in a region of interest, and VT CER is the non-displaceable distribution volume derived from a reference region like the cerebellum. snmjournals.org

The total volume of distribution (VT) is a reliably determined parameter that reflects the ratio of tissue radioactivity to metabolite-corrected plasma concentration at equilibrium. nih.govresearchgate.net VT encompasses free, non-specifically bound, and specifically bound components of the ligand within the tissue. upenn.edu Kinetic parameters, including the influx rate constant (K1), efflux rate constant (k2), association rate constant (k3), and dissociation rate constant (k4), can be derived from two-tissue compartment models. From these parameters, VT can be precisely calculated. snmjournals.org For Cyclofoxy, the receptor binding potential (derived from the ratio of receptor association to dissociation rate constants) has been estimated to range between 12.7 and 56.2. nih.gov

Evaluation of Receptor Occupancy and Displacement Studies

Cyclofoxy, as an opioid antagonist, has been instrumental in evaluating receptor occupancy and conducting displacement studies to characterize opioid receptor interactions in vivo. nih.gov

Assessment of Specific vs. Non-Specific Binding Using Enantiomers

The use of Cyclofoxy enantiomers has been crucial for distinguishing specific from non-specific binding in vivo. The opiate antagonist (-)-Cyclofoxy [(-)-CF] and its receptor-inert enantiomer (+)-Cyclofoxy [(+)-CF] have been radiolabeled and administered to rats. nih.gov Co-infusion experiments demonstrated that unlabeled (-)-CF reduced the tissue binding of [18F]-(-)-CF to a level comparable to that of [3H]-(+)-CF, while not affecting the binding of [3H]-(+)-CF. nih.gov These findings confirm that (+)- and (-)-CF exhibit identical non-specific tissue binding in vivo, thereby validating the use of (+)-CF to quantify the "non-specific" component of (-)-CF binding in the brain. nih.gov Supporting this, in vitro studies also confirmed that [18F]-labeled (+)-Cyclofoxy can be used to estimate "non-specific binding" in PET, as its enantiomer did not inhibit binding even at concentrations exceeding 10 microM. nih.gov It has been noted that non-specific binding can vary approximately 1.5-fold across different brain structures. nih.gov

Displacement by Exogenous Opioid Ligands

Displacement studies involving Cyclofoxy and its derivatives, such as 3-O-Ac-[18F]FcyF, suggest that their binding reflects a composite interaction with both μ- and κ-opioid receptors. mdpi.com Interestingly, an observed increase in [3H]Cyclofoxy binding following chronic morphine treatment in rats was attributed to the upregulation of μ-opioid receptor sites. mdpi.com

Naloxone (B1662785), a non-selective opioid antagonist, is frequently employed in displacement studies to assess specific binding. mdpi.comsnmjournals.orgrug.nl For instance, the binding of [11C]LY2795050 in the monkey brain was significantly displaced by naloxone. mdpi.com Furthermore, the displacement of specific binding of [11C]carfentanil (a μ-opioid receptor selective agonist) by intravenously administered naloxone in the thalamus was found to be dose-dependent, achieving over 90% receptor occupancy within 5 minutes at certain doses. researchgate.net The concept of receptor occupancy in these studies is fundamentally based on the displacement of specifically bound radiotracer by an exogenous ligand. oup.com

Response of Opioid Receptors to Pharmacological Interventions

Pharmacological interventions, including chronic opioid administration, significantly impact the status and function of opioid receptors in the brain. Cyclofoxy serves as a valuable tool for molecular imaging, enabling the quantitative evaluation of these changes in vivo. The observed alterations in receptor binding and availability reflect the adaptive mechanisms of the opioid system in response to prolonged drug exposure or therapeutic treatments frontiersin.orgnih.govnih.govnih.gov.

Changes in Receptor Binding Following Chronic Opioid Treatment

Chronic opioid treatment can lead to profound alterations in opioid receptor binding characteristics. Studies employing [18F]cyclofoxy PET scans have provided insights into these changes in both animal models and human subjects. For instance, in a study involving methadone-maintained patients, [18F]cyclofoxy binding was significantly lower compared to healthy controls across several brain regions frontiersin.org.

Specifically, methadone-maintained patients exhibited a 19–32% reduction in Cyclofoxy binding in areas such as the thalamus, caudate, anterior cingulate cortex, middle temporal cortex, and middle frontal cortex frontiersin.org. This diminished binding was found to correlate with plasma methadone levels, suggesting that the lower availability of binding sites for Cyclofoxy was largely due to the occupancy of MOP receptors by methadone frontiersin.org. This observation highlights the steady-state occupancy of opioid receptors by chronic opioid agonists.

In contrast, studies with buprenorphine-treated patients showed greater levels of MOP occupancy, which could be attributed to buprenorphine's partial agonist effects and potentially less receptor internalization compared to full agonists like methadone frontiersin.org. Furthermore, preclinical research in rats has indicated that chronic treatment with morphine can lead to an increase in [3H]cyclofoxy binding, which has been attributed to an upregulation of µ-opioid receptor sites mdpi.comnih.gov. These findings collectively demonstrate that chronic opioid exposure induces adaptive changes in receptor availability, which can be quantitatively assessed using Cyclofoxy.

The following table summarizes the observed changes in [18F]Cyclofoxy binding in methadone-maintained patients:

| Brain Region | Change in [18F]Cyclofoxy Binding (Methadone Patients vs. Controls) |

| Thalamus | 19–32% lower |

| Caudate | 19–32% lower |

| Anterior Cingulate Cortex | 19–32% lower |

| Middle Temporal Cortex | 19–32% lower |

| Middle Frontal Cortex | 19–32% lower |

Investigation of Receptor Upregulation and Downregulation

Opioid receptors are dynamic entities that undergo processes of upregulation (increase in receptor number or sensitivity) and downregulation (decrease in receptor number or sensitivity) in response to chronic pharmacological stimuli oup.com. Cyclofoxy plays a critical role in investigating these adaptive changes in vivo.

Long-term treatment with opioid antagonists, such as naltrexone (B1662487) (the parent compound of Cyclofoxy), has been shown to induce upregulation of opioid receptors, with this effect being most prominent for µ-receptors turkupetcentre.netoup.com. Conversely, chronic use of opioid agonists can lead to downregulation of MOP receptor gene expression, resulting in a reduced number of receptors expressed on the cell surface . This downregulation is a key mechanism contributing to opioid tolerance, where higher doses of the drug are required to achieve the same effect nih.gov.

Further evidence of receptor regulation comes from studies in opioid use disorder (OUD) participants. After detoxification from buprenorphine, these individuals demonstrated a higher regional binding potential of MOP receptors, particularly in the inferior frontal and anterior cingulate cortex, compared to healthy controls frontiersin.orgcambridge.org. This increase in receptor availability could signify an upregulation of opioid receptors during early abstinence or a reduction in competition from endogenous opioids cambridge.org.

Preclinical studies using [3H]cyclofoxy in rats have provided quantitative estimates of opioid receptor binding parameters, including the dissociation constant (KD) and maximum receptor density (Bmax) across various brain regions. These baseline measurements are crucial for understanding the extent of upregulation or downregulation observed under different experimental conditions.

The following table presents representative in vivo opioid receptor binding parameters for [3H]Cyclofoxy in rat brain:

| Parameter | Range (across brain regions) | Specific Brain Regions (if available) | Source |

| KD | 1.4 – 5.2 nM | Similar across different structures | nih.govnih.gov |

| Bmax | 1 – 78 pmol/g of brain | Cerebellum (1), Thalamus (78) | nih.govnih.gov |

These findings underscore Cyclofoxy's utility in elucidating the complex neuroadaptations of the opioid receptor system in response to chronic pharmacological challenges, providing valuable insights into the mechanisms underlying opioid tolerance, dependence, and recovery.

Role of Cyclofoxy in Opioid Receptor Imaging Methodological Development

Development and Optimization of PET Acquisition Protocols

The accurate quantification of opioid receptors in vivo relies heavily on optimized PET acquisition protocols. Research with [18F]cyclofoxy has significantly contributed to understanding and improving these protocols.

Comparison of Bolus vs. Bolus-Plus-Infusion Methods for Receptor Quantitation

Early PET studies with [18F]cyclofoxy in baboons utilized bolus injection methods. These studies revealed that initial tracer uptake was dependent on blood flow, with later uptake showing the highest binding in regions such as the caudate nuclei, amygdala, thalamus, and brainstem, and the least accumulation in the cerebellum. ontosight.aiturkupetcentre.net Approximately 60 minutes post-injection, regional brain radioactivity cleared at a rate comparable to metabolite-corrected plasma, indicating the achievement of transient equilibrium. ontosight.aiturkupetcentre.net

However, compartmental modeling of time-activity curves from bolus injection studies demonstrated that individual rate constants were estimated with poor precision. While the total volume of distribution (VT)—representing the ratio of tissue radioactivity to metabolite-corrected plasma at equilibrium—was reliably determined, the apparent volume of distribution (Va) significantly overestimated VT and resulted in artificially high image contrast. ontosight.aiturkupetcentre.net This discrepancy was attributed to a plasma clearance rate that was close to the slowest tissue clearance rate, as predicted by compartment model theory. ontosight.aiturkupetcentre.net

To overcome these limitations and improve the accuracy of receptor measurements, an infusion protocol consisting of a bolus plus continuous infusion (B/I) of [18F]cyclofoxy was developed and applied. ontosight.aiturkupetcentre.net This B/I approach demonstrated that Va values aligned well with VT values obtained from both B/I and bolus studies. ontosight.aiturkupetcentre.net The B/I method's ability to achieve equilibrium conditions offers the potential to shorten scan times and simplify the acquisition and processing of scan and blood data, although it requires validation and optimization for each specific tracer. ontosight.aiturkupetcentre.nethandwiki.org

The following table summarizes key findings from the comparison of bolus and bolus-plus-infusion methods for [18F]cyclofoxy receptor quantitation:

| Method | Parameter | Outcome (Baboons) | Notes |

| Bolus Injection | Initial Uptake | Blood flow dependent | ontosight.aiturkupetcentre.net |

| Bolus Injection | Late Uptake Distribution | Highest in caudate nuclei, amygdala, thalamus, brainstem; least in cerebellum | ontosight.aiturkupetcentre.net |

| Bolus Injection | Transient Equilibrium | Achieved by 60 min post-injection (regional brain radioactivity cleared at same rate as metabolite-corrected plasma) | ontosight.aiturkupetcentre.net |

| Bolus Injection | Individual Rate Constants | Estimated with poor precision | ontosight.aiturkupetcentre.net |

| Bolus Injection | Total Volume of Distribution (VT) | Reliably determined | ontosight.aiturkupetcentre.net |

| Bolus Injection | Apparent Volume of Distribution (Va) | Significantly overestimated VT; produced artificially high image contrast | ontosight.aiturkupetcentre.net |

| Bolus-Plus-Infusion (B/I) | Va vs. VT | Va values agreed with VT values from both B/I and bolus studies | ontosight.aiturkupetcentre.net |

| Bolus-Plus-Infusion (B/I) | Potential Benefits | Accurate receptor measurements, potential to shorten scan time, simplify acquisition and processing | ontosight.aiturkupetcentre.nethandwiki.org |

Strategies for Shortening Scan Times and Simplifying Data Processing

Beyond B/I methods, advancements in PET technology and acquisition techniques contribute to scan time reduction. Modern PET/CT scanners with long axial fields-of-view (LAFOV) offer increased sensitivity, enabling either a reduction in injected radiotracer activity or a shortening of acquisition times while maintaining image quality. For instance, a 5-minute scan with a lower dose of [18F]-FDG can yield comparable count statistics to a longer scan with a higher dose. The incorporation of time-of-flight (TOF) information in image reconstruction also enhances the signal-to-noise ratio and image quality, potentially allowing for reduced injected doses or shorter scan durations. Additionally, the use of 3D PET emission acquisition mode can reduce the required injected dose by up to 50% compared to 2D mode. Dual time-point (DTP) imaging protocols also offer a means to reduce total acquisition time while preserving accuracy in binding potential and receptor occupancy quantification, particularly beneficial in multi-scan studies.

Quantitative Analysis and Modeling Enhancements

Quantitative analysis of PET data is fundamental to understanding in vivo biological processes, and Cyclofoxy studies have driven significant enhancements in kinetic modeling. This involves applying mathematical models to dynamic PET data to estimate physiological parameters of tracer distribution and interaction with targets. marefa.org

Refinement of Kinetic Models for In Vivo Ligand-Receptor Interactions

Compartmental modeling is a cornerstone of quantitative PET analysis, used to describe the time course of tracer uptake and interaction within various physiological compartments. For [18F]cyclofoxy, compartmental modeling methods were applied to time-activity curves from both brain regions and metabolite-corrected plasma. ontosight.aiturkupetcentre.net

A four-compartment model was employed in studies involving both [3H]-(+)-cyclofoxy and [18F]-(-)-cyclofoxy. This model incorporated parameters for capillary transport, instantaneous and time-dependent non-specific tissue binding, and specific receptor association and dissociation. Analysis revealed that the receptor association rate constant for cyclofoxy varied considerably across different cerebrum structures (ranging from 2.0 to 8.7 min-1), while the receptor dissociation rate constant was estimated within a narrower range (0.12 to 0.17 min-1). The calculated receptor binding potential (derived as the ratio of receptor association to dissociation) for cyclofoxy ranged from 12.7 to 56.2, showing good agreement with existing in vitro estimates.

The following table presents kinetic parameters derived from studies of cyclofoxy in rat brain:

| Parameter | Range (Rat Brain, [18F]-(-)-Cyclofoxy) | Notes |

| Receptor Association Rate Constant | 2.0 - 8.7 min-1 | Varied considerably in cerebrum structures |

| Receptor Dissociation Rate Constant | 0.12 - 0.17 min-1 | Estimated within a narrow range |

| Receptor Binding Potential | 12.7 - 56.2 | Good agreement with in vitro estimates |

Considerations for Reaction Volume and Heterogeneity of Ligand Concentration

A fundamental assumption in compartmental analysis for in vivo receptor quantification using PET is the homogeneity of ligand concentration within each compartment. However, biological tissues exhibit inherent heterogeneity, which introduces inconsistencies with this assumption. To address this, the concept of "reaction volume" (VR) was introduced.

VR is defined as the theoretical volume in which the free ligand mass present in 1 milliliter of tissue would be uniformly distributed at the same concentration as that in the immediate vicinity of the receptor sites. The presence of heterogeneous free ligand concentration has a significant implication: the equilibrium dissociation rate constant (Kd) estimated from PET data actually corresponds to Kd/VR, rather than the true Kd alone. To account for this, it has been proposed that VR can be estimated as the ratio between the equilibrium dissociation constants obtained from in vivo (Kd,VR) and in vitro (Kd) data. Research involving various molecules has demonstrated a correlation between reaction volume and molecular lipophilicity, suggesting that lipophilicity can be used as a practical method to estimate the order of magnitude of VR. This consideration of heterogeneity is crucial for accurate interpretation of PET data, as it arises not only from the limited resolution of the PET camera but also from the intrinsic structural and compositional variations within the tissue itself.

The table below outlines key considerations regarding reaction volume and ligand concentration heterogeneity in PET modeling:

| Concept | Definition/Implication |

| Assumed Homogeneity (Compartmental Analysis) | Ligand concentration is uniform in each compartment. |

| Reality (Tissue Heterogeneity) | Ligand concentration is heterogeneous in tissue. |

| Reaction Volume (VR) | Volume where free ligand mass in 1 ml tissue is uniformly distributed at receptor site concentration. |

| Impact on Kd Estimation | PET-estimated Kd corresponds to Kd/VR, not true Kd. |

| Estimation of VR | Ratio of in vivo (Kd,VR) to in vitro (Kd) equilibrium dissociation constants. |

| Correlation with Lipophilicity | VR correlates with molecule lipophilicity, allowing estimation. |

Advancements in Radiopharmaceutical Design Principles

The design of radiopharmaceuticals, including those like Cyclofoxy, is a multidisciplinary endeavor focused on developing tracers that significantly contribute to both diagnosis and therapy. The principles guiding this design are rooted in radiochemistry, the compatibility with existing imaging devices, and leveraging the pharmacological properties of established pharmaceuticals.

Continuous research efforts have led to the development of novel radiotracers engineered to target specific cellular receptors, enzymes, and molecular pathways. This focus on specificity aims to enhance the early detection of diseases and improve the monitoring of treatment responses. For opioid receptors, [18F]cyclofoxy exemplifies a radiopharmaceutical designed as an opiate antagonist, with its properties as a MOP and KOP receptor agonist being a subject of study. nih.gov

A key advancement in radiopharmaceutical design involves a paradigm shift towards developing high-affinity, high-target density radioligands. This approach maximizes the target-to-nontarget ratio, which is crucial for increasing the probability of detecting lesions smaller than the instrument's resolution. For the in vivo assessment of opioid receptors, future progress hinges on tailoring tracer properties to selectively address dynamic changes in the availability of a single receptor subclass, coupled with further optimization of the quantification framework. The design principles for radiopharmaceuticals used in therapeutic applications often mirror those employed for diagnostics, especially with the emerging concept of theranostics, where the same radiopharmaceutical serves both diagnostic imaging and therapeutic purposes.

Comparative Research and Broader Implications

Comparison of Cyclofoxy with Other Opioid Receptor Radioligands

Cyclofoxy's utility in research is often highlighted through its comparison with other established opioid receptor radioligands, revealing distinct profiles in terms of selectivity, affinity, and research applications.

Selectivity and Affinity Differences with Carfentanil, Diprenorphine (B84857), etc.

Cyclofoxy, particularly its ¹⁸F-labeled form ([¹⁸F]cyclofoxy or [¹⁸F]FCyF), functions as a μ- and κ-opioid receptor (OR) antagonist. oup.comfrontiersin.orgoup.commdpi.comsnmjournals.org Studies have reported its affinity values as Kᵢ (μ-OR) = 2.62 nM, Kᵢ (δ-OR) = 89 nM, and Kᵢ (κ-OR) = 9.3 nM, indicating a preference for μ- and κ-ORs over δ-ORs. mdpi.com

In contrast, Carfentanil ([¹¹C]carfentanil or [¹¹C]CAF) is a highly potent and selective agonist primarily for μ-opioid receptors, with low binding to μ₂ receptors. oup.comfrontiersin.orgturkupetcentre.netwmpllc.org Its high affinity for the μ-opioid receptor makes it a widely used radioligand in positron emission tomography (PET) studies. frontiersin.orgturkupetcentre.netwmpllc.orgnih.gov

Diprenorphine ([¹¹C]DPN or [³H]diprenorphine) is characterized as a non-selective, high-affinity, weak partial agonist for μ-, κ-, and δ-opioid receptors, exhibiting similar affinity across these subtypes. mdpi.comsnmjournals.orgwmpllc.orgwikipedia.org However, it lacks opiate receptor subtype specificity and has shown variability in its in vivo and in vitro binding characteristics, partly due to the presence of sodium. wmpllc.org

The following table summarizes the selectivity and affinity characteristics of these radioligands:

| Radioligand | Primary Receptor Selectivity | Agonist/Antagonist Property | Key Affinity (Kᵢ) Values |

| Cyclofoxy | μ-OR and κ-OR preferring | Antagonist | μ-OR: 2.62 nM, κ-OR: 9.3 nM, δ-OR: 89 nM mdpi.com |

| Carfentanil | μ-OR selective (μ₁) | Agonist | High affinity for μ-OR fda.gov |

| Diprenorphine | Non-selective (μ, κ, δ) | Antagonist / Weak Partial Agonist | Similar affinity for μ, δ, and κ subtypes wmpllc.orgwikipedia.org |

Advantages and Limitations in Research Applications

A key advantage of agonist ligands like carfentanil is their superior sensitivity in detecting changes in opioid receptor occupancy compared to antagonists. snmjournals.orgnih.gov This sensitivity allows for the measurement of endogenous opioid peptide release, as demonstrated by reductions in [¹¹C]carfentanil binding after amphetamine administration. turkupetcentre.netnih.gov However, a limitation of antagonists like diprenorphine is their lower susceptibility to changes in endogenous opioid concentration and challenges with agonist opioid receptor ligands, making them potentially less suitable for measuring endogenous opioid release. snmjournals.orgnih.gov While Diprenorphine has high affinity, its lack of subtype specificity and variable binding characteristics in vivo can limit its precision in certain research contexts. wmpllc.org

Contribution of Cyclofoxy Research to Opioid Receptor System Understanding

Research involving Cyclofoxy has significantly contributed to the understanding of the opioid receptor system, particularly in the context of addiction and neurological conditions. By imaging opioid receptors in vivo, Cyclofoxy has provided valuable data on receptor distribution and availability under various physiological and pathological states. frontiersin.orgoup.commdpi.comresearchgate.netnih.gov For example, studies using [¹⁸F]cyclofoxy in methadone-maintained patients have shown reduced opioid receptor availability, correlating with plasma methadone levels, which reflects the steady-state occupancy of μ-opioid receptors by methadone. frontiersin.org This highlights Cyclofoxy's role in elucidating the impact of opioid substitution therapies on receptor dynamics. The ability of Cyclofoxy to bind to both μ and κ opioid receptors has also allowed for investigation into the differential regulation of these subtypes in conditions like temporal lobe epilepsy. oup.comsnmjournals.org

Future Research Directions and Unexplored Avenues

The ongoing development in neuroimaging and radiochemistry continues to open new avenues for Cyclofoxy research and the broader field of opioid receptor imaging.

Development of Next-Generation Cyclofoxy Analogs

Future research directions include the development of next-generation Cyclofoxy analogs. While ¹¹C-labeled agonists like [¹¹C]carfentanil are valuable, their short half-life (20.3 min) restricts their use to PET centers with cyclotrons and can limit quantification in receptor-rich domains. snmjournals.org Therefore, the development of ¹⁸F-labeled full agonists for opioid receptor imaging is highly desirable due to the longer half-life of fluorine-18 (B77423) (approximately 110 minutes), which allows for wider distribution and more flexible study designs. snmjournals.org Such analogs would offer enhanced sensitivity to changes in opioid receptor availability, crucial for understanding complex opioid neurotransmission. snmjournals.org

Integration with Advanced Neuroimaging Techniques

Another promising direction involves the integration of Cyclofoxy-based PET imaging with advanced neuroimaging techniques such as functional magnetic resonance imaging (fMRI). Simultaneous PET/fMRI acquisition allows for the concurrent examination of changes in blood oxygenation (fMRI) and receptor binding/metabolism (PET), providing a more comprehensive understanding of brain function and neurochemistry. biorxiv.orgmarefa.orgosti.govnih.govradiologyinfo.orgresearchgate.netfrontiersin.orgnih.gov This multimodal approach can offer unique insights into the dynamic hemodynamic and metabolic interactions underlying cognitive processes and neurological disorders, potentially leading to improved diagnostic precision and the development of pathway-targeted interventions. wmpllc.orgmarefa.orgfrontiersin.org

Application in Animal Models of Neurological and Psychiatric Disorders

Cyclofoxy has been extensively employed in various animal models to investigate the opioid system's role in neurological and psychiatric conditions. Its ability to bind to opioid receptors makes it a valuable tool for understanding receptor dynamics and their implications in disease states.

Neurological Disorders

Research utilizing Cyclofoxy in animal models of neurological disorders has largely focused on quantifying opioid receptor binding and distribution, as well as observing changes in these receptors under pathological conditions.

In studies conducted with conscious rats, the brain distribution of the opiate receptor antagonist Cyclofoxy was evaluated at equilibrium. Using a combination of intravenous injection and constant intravenous infusion, researchers estimated regional binding parameters. The dissociation constant (KD), maximum receptor binding capacity (Bmax), and a non-specific tissue binding equilibrium constant (Keq) were determined by fitting tissue and plasma water concentrations to a single receptor model. nih.govmdpi.com

Table 1: Cyclofoxy Binding Parameters in Rat Brain Regions

| Parameter | Range of Estimated Values | Unit | Source |

| KD | 1.4 - 2.9 | nM | nih.govmdpi.com |

| Bmax | 15 - 74 | pmol/g of tissue | nih.govmdpi.com |

| Keq | 5.2 - 8.0 | - | nih.gov |

These estimated values demonstrated good agreement with previous in vitro measurements, validating Cyclofoxy's utility for in vivo receptor quantification. nih.gov

Furthermore, Cyclofoxy has been instrumental in studying the adaptive changes of opioid receptors in response to chronic drug exposure. For instance, in a rat study, chronic treatment with morphine led to an increase in [3H]cyclofoxy binding, which was attributed to the upregulation of µ-opioid receptor (µOR) sites. mdpi.com

In the context of neurodegenerative disorders, Cyclofoxy has provided insights into Parkinson's disease models. A decrease in [11C]-cyclofoxy binding was observed in the brains of monkeys with long-term MPTP-induced parkinsonism. Notably, these animals had not received levodopa (B1675098) treatment and did not exhibit dyskinesias, suggesting that alterations in opiate receptors can occur independently of certain treatment-related complications in this model. bcmj.org

Psychiatric Disorders

While Cyclofoxy's primary application is in probing the opioid system, its use extends to understanding conditions classified as psychiatric disorders, particularly those involving opioid dysregulation, such as opioid use disorders (OUD). Animal models are crucial for investigating the complex interplay of neurotransmitter systems in psychiatric conditions. nih.govnih.gov

[18F]cyclofoxy has been utilized in PET studies as a radioligand that acts as both a mu-opioid receptor (MOP) and kappa-opioid receptor (KOP) agonist, with some preliminary evidence indicating a preference for MOP receptors. frontiersin.org This characteristic makes it relevant for investigating the availability and dynamics of these receptors in animal models of opioid use disorders, contributing to the broader understanding of addiction as a psychiatric condition. Such studies in animal models provide foundational data for understanding how opioid receptor systems are altered in states of dependence and withdrawal, and how potential interventions might modulate these systems. frontiersin.org

Q & A

Basic: What are the standard methodologies for quantifying Cyclofoxy's binding affinity in vitro, and how do they differ from in vivo PET imaging approaches?

Methodological Answer:

- In vitro: Competitive binding assays using tritiated ([³H]) or fluorescent ligands (e.g., [³H]Diprenorphine) are standard. Tissue homogenates are incubated with Cyclofoxy and a radioligand, followed by filtration to separate bound/free fractions. Calculate IC₅₀ values via nonlinear regression .

- In vivo PET: Use kinetic modeling (e.g., simplified reference tissue model) to estimate receptor occupancy. Administer [¹⁸F]Cyclofoxy intravenously and measure time-activity curves in target (striatum) vs. reference (cerebellum) regions .

- Key Difference: In vitro assays isolate receptor-ligand interactions, while PET accounts for pharmacokinetics (e.g., blood-brain barrier penetration) and nonspecific binding .

Advanced: How can researchers address discrepancies in Cyclofoxy receptor binding data from bolus vs. continuous infusion PET administration?

Methodological Answer:

- Study Design: Conduct cross-validation using both methods in the same cohort. Bolus injections provide rapid equilibrium, while infusions achieve steady-state concentrations, reducing noise from pharmacokinetic variability .

- Data Normalization: Apply Logan graphical analysis for bolus data and compartmental modeling for infusion to harmonize outcome measures (e.g., distribution volume ratio) .

- Contradiction Resolution: Reconcile differences by adjusting for metabolite interference (via arterial blood sampling) and nonspecific binding corrections using cerebellum reference data .

Basic: What experimental controls are essential to minimize nonspecific binding artifacts in Cyclofoxy brain studies?

Methodological Answer:

- Reference Region: Use cerebellum (devoid of μ-opioid receptors) to quantify nonspecific binding .

- Blocking Studies: Pre-administer naloxone (non-selective antagonist) to confirm receptor-specific binding .

- Tissue Homogenization: Include cold saturation assays with excess unlabeled Cyclofoxy to measure nonspecific binding in vitro .

Advanced: What computational models effectively analyze Cyclofoxy PET data while accounting for nonspecific binding variables?

Methodological Answer:

- Simplified Reference Tissue Model (SRTM): Estimates binding potential (BPₙ𝒹) without arterial input, assuming reference region kinetics mirror nonspecific binding .

- Two-Tissue Compartment Model: Incorporates k₃/k₄ rate constants for receptor association/dissociation, improving accuracy in high-binding regions .

- Validation: Compare model outputs with autoradiography-derived receptor density maps to confirm specificity .

Basic: Which validation techniques confirm Cyclofoxy's selectivity for μ-opioid receptors over δ/κ subtypes?

Methodological Answer:

- Subtype-Specific Blockers: Use selective antagonists (e.g., CTAP for μ, nor-BNI for κ) in competition assays .

- Transfected Cell Lines: Compare Cyclofoxy binding in HEK cells expressing μ vs. δ/κ receptors via radioligand displacement .

- Autoradiography: Co-incubate brain slices with Cyclofoxy and subtype-specific ligands to visualize regional binding overlap .

Advanced: How should longitudinal studies evaluate Cyclofoxy's pharmacokinetic stability under varying physiological conditions?

Methodological Answer:

- pH/Temperature Trials: Incubate [¹⁸F]Cyclofoxy in buffers (pH 4–9) at 37°C for 24h, analyzing stability via HPLC .

- In Vivo Metabolism: Collect arterial blood post-injection to quantify parent compound vs. metabolites (e.g., glucuronidated forms) .

- Dynamic PET Scans: Repeat scans in the same subject under fasting vs. fed states to assess lipid solubility effects .

Basic: What parameters optimize Cyclofoxy radiolabeling efficiency with [¹⁸F] or [¹¹C] isotopes?

Methodological Answer:

- Precursor Design: Use nitro- or trimethylammonium precursors for rapid nucleophilic substitution with [¹⁸F] .

- Reaction Conditions: Optimize temperature (100–120°C), time (10–15 min), and solvent (acetonitrile) for ≥95% radiochemical yield .

- Quality Control: Validate purity via radio-TLC and confirm molar activity (>2 Ci/μmol) to avoid mass effects .

Advanced: What statistical approaches resolve contradictions in Cyclofoxy's partial agonist activity across neural circuits?

Methodological Answer:

- Multivariate Analysis: Apply PCA to autoradiography data to isolate region-specific binding patterns (e.g., striatum vs. amygdala) .

- Behavioral Correlates: Use mixed-effects models to link receptor occupancy (PET) with analgesic efficacy (tail-flick test) in rodents .

- Meta-Analysis: Pool data from agonist vs. antagonist PET tracers (e.g., [¹¹C]Carfentanil) to infer functional selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.